molecular formula C6H10BrN3O2S B2579615 3-bromo-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide CAS No. 1946812-58-3

3-bromo-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide

Cat. No.: B2579615
CAS No.: 1946812-58-3
M. Wt: 268.13
InChI Key: HTOKGEBLGQFQNA-UHFFFAOYSA-N
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Description

3-bromo-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide is a chemical compound with a molecular formula of C6H10BrN3O2S It is a derivative of pyrazole, a five-membered aromatic heterocycle containing three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide typically involves the bromination of 1-(propan-2-yl)-1H-pyrazole-4-sulfonamide. The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position of the pyrazole ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-bromo-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 3-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The sulfonamide group can be oxidized or reduced to form different functional groups, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents such as acetic acid or dichloromethane.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed

    Substitution Reactions: Formation of 3-substituted pyrazole derivatives.

    Oxidation: Formation of sulfone or sulfoxide derivatives.

    Reduction: Formation of amine or thiol derivatives.

Scientific Research Applications

3-bromo-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer compounds.

    Biological Studies: The compound is used in studies to investigate its effects on various biological pathways and its potential as a therapeutic agent.

    Materials Science: It is used in the development of novel materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of 3-bromo-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and sulfonamide group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide: A compound with similar structural features but different substituents, used in insecticidal applications.

    3-bromo-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde: A related compound with an aldehyde group instead of a sulfonamide group, used in various synthetic applications.

Uniqueness

3-bromo-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the bromine atom and sulfonamide group allows for versatile modifications and applications in different fields.

Properties

IUPAC Name

3-bromo-1-propan-2-ylpyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrN3O2S/c1-4(2)10-3-5(6(7)9-10)13(8,11)12/h3-4H,1-2H3,(H2,8,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTOKGEBLGQFQNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C(=N1)Br)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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